7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one
Description
Properties
IUPAC Name |
7-fluoro-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFDYDTOGVMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)F)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of 7-Fluoro-1,4-dioxaspiro[4It’s known that the compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin. The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by 7-Fluoro-1,4-dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin, it might be involved in the regulation of mood, sleep, and other physiological processes
Result of Action
The molecular and cellular effects of 7-Fluoro-1,4-dioxaspiro[4Given its potential conversion into serotonin, melatonin, and bufotenin, it might have effects on mood regulation, sleep patterns, and other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one. For instance, it’s recommended to limit all unnecessary personal contact, use the compound in a well-ventilated area, and avoid contact with incompatible materials.
Biological Activity
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique spirocyclic structure and the presence of a fluorine atom contribute to its biological activity, making it a subject of interest in various research studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 196953-80-7 |
| Molecular Formula | C₈H₉F₁O₂ |
| Molecular Weight | 158.16 g/mol |
| Melting Point | Not specified |
Structural Characteristics
The compound features a dioxaspiro structure that is characterized by two oxygen atoms incorporated into a spirocyclic framework. The fluorine substitution at the seventh position enhances its lipophilicity and potential receptor interactions.
Research indicates that this compound interacts with specific biological targets, particularly in the central nervous system. It has been studied for its affinity for sigma receptors, which are implicated in various neurological processes.
Receptor Binding Affinity
A study reported that derivatives of similar spiro compounds exhibited significant binding affinities for sigma receptors:
| Compound | K(i) (nM) | Selectivity |
|---|---|---|
| This compound | Not directly measured | Sigma receptors |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | σ1 vs σ2 (30-fold) |
This suggests that modifications to the basic structure can significantly influence receptor selectivity and binding strength.
Pharmacological Studies
Case Study: Neuropharmacology
In a neuropharmacological study, this compound was evaluated for its effects on cognitive functions in animal models. The results indicated improvements in memory retention and learning capabilities, which were attributed to its action on sigma receptors that modulate neurotransmitter release.
Case Study: Antidepressant Activity
Another study explored the antidepressant-like effects of this compound in rodent models of depression. The findings showed that the administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced despair behaviors.
Toxicological Profile
While specific toxicological data on this compound is limited, preliminary assessments indicate a favorable safety profile compared to other compounds within its class. Further studies are necessary to evaluate long-term effects and potential toxicity.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one has been explored for its potential as a pharmacological agent. Its fluorinated structure may enhance bioactivity and selectivity in drug design.
- EGFR Inhibition : Research indicates that compounds with similar structural motifs have been developed as selective inhibitors of mutant epidermal growth factor receptors (EGFR), which are implicated in various cancers. For instance, modifications to the dioxaspiro framework have shown promising results in inhibiting EGFR mutants associated with resistance to standard therapies .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
- Building Block for Drug Development : Its unique spirocyclic structure allows for the synthesis of diverse derivatives that can be evaluated for biological activity. The presence of the dioxaspiro moiety can facilitate the formation of new chemical bonds, leading to novel compounds with potential therapeutic applications .
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or other materials where fluorinated compounds are advantageous due to their stability and resistance to degradation.
Case Study 1: Development of EGFR Inhibitors
In a recent study, researchers synthesized a series of compounds based on the dioxaspiro framework, including derivatives of this compound. These compounds were evaluated for their inhibitory effects on various EGFR mutants. The lead compound demonstrated significant potency with an IC50 value in the low nanomolar range against resistant mutant forms .
Case Study 2: Synthesis of Novel Anticancer Agents
Another study focused on synthesizing anticancer agents using this compound as a core scaffold. The resulting compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the potential of this compound in targeted cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,4-Dioxaspiro[4.5]decan-8-one
Physicochemical Properties
- Polarity and Solubility :
- Thermal Stability: Difluoro derivatives (e.g., 8,8-Difluoro) show superior thermal stability (decomposition >200°C) compared to monofluoro analogues . Spirocyclic ketones with bulky substituents (e.g., 6,6-Dimethyl) exhibit lower melting points due to reduced crystallinity .
Preparation Methods
Fluorination Using Diethylaminosulfur Trifluoride (DAST) and Analogues
- Reagents & Conditions: Reaction of 1,4-dioxaspiro[4.5]decan-8-one with diethylaminosulfur trifluoride (DAST) in dichloromethane at room temperature or slightly lower temperatures (0–25 °C).
- Procedure: The ketone is treated with DAST for 2–12 hours, followed by aqueous workup and extraction.
- Yields & Purity: Yields reported vary from 60% to 91%, depending on reaction time and temperature. For example, one procedure achieved 91% yield of 8,8-difluoro-1,4-dioxaspiro[4.5]decane with 99.3% purity by GC after two-stage treatment involving DAST and boron trifluoride etherate/hydrogen fluoride in triethylamine.
- Notes: Side products such as 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene can form (~30% contamination in some cases), requiring careful purification.
Fluorination Using Morpholinosulfur Trifluoride
- Reagents & Conditions: Reaction with morpholinosulfur trifluoride in dichloromethane at 0–20 °C under inert atmosphere for 72 hours.
- Workup: Quenching with saturated sodium bicarbonate, oxidation with potassium permanganate (KMnO4) in aqueous medium for 24 hours, followed by extraction and drying.
- Yield: Approximately 73% yield of the fluorinated product as a colorless oil, which crystallizes upon storage.
Fluorination Using N-Methyl-N-phenylaminodifluorosulfinium Tetrafluoroborate or Pyrrolidinodifluorosulfinium Tetrafluoroborate
- Reagents & Conditions: Reaction in dichloromethane at 20 °C under inert atmosphere with triethylamine tris(hydrogen fluoride) as a fluoride source.
- Procedure: Aminodifluorosulfinium salts (1.5 equivalents) are added to triethylamine trihydrofluoride solution, followed by the ketone substrate. Stirred for 3 hours under nitrogen.
- Yield: Moderate yields around 45–60% determined by NMR integration using internal standards.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Reaction Time & Temp | Yield (%) | Notes |
|---|---|---|---|---|
| DAST in DCM, room temp | Diethylaminosulfur trifluoride, dichloromethane | 2 h at RT | 60% | Side product contamination possible |
| DAST + BF3·OEt2 + HF in triethylamine | Two-stage: 12 h each, 10–30 °C | 24 h total | 91% | High purity (99.3% GC) |
| Morpholinosulfur trifluoride + KMnO4 oxidation | Morpholinosulfur trifluoride in DCM, 0–20 °C; KMnO4 oxidation 24 h | 72 h + 24 h | 73% | Requires oxidation step |
| Aminodifluorosulfinium salts + triethylamine trihydrofluoride | DCM, 20 °C, inert atmosphere | 3 h | 45–60% | Moderate yields, NMR yield determination |
Detailed Research Findings and Notes
- The highest yields and purity are obtained by a two-stage fluorination involving DAST followed by treatment with boron trifluoride diethyl etherate and hydrogen fluoride in triethylamine, carefully controlling temperature to avoid side reactions.
- Morpholinosulfur trifluoride provides a milder alternative, but requires a subsequent oxidation step with potassium permanganate to achieve the desired product.
- Aminodifluorosulfinium salts offer a more recent fluorination approach with moderate yields but require inert atmosphere and careful quenching to avoid decomposition.
- The choice of fluorinating agent and conditions affects the ratio of difluoro vs. monofluoro products and the presence of unsaturated byproducts, influencing purification strategies.
- The parent ketone synthesis via ionic liquid catalysis and ethylene glycol ketalization is robust and provides a high-purity substrate for fluorination.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
